N,N-Diallyl-3-piperidinamine dihydrochloride N,N-Diallyl-3-piperidinamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1220017-17-3
VCID: VC2832571
InChI: InChI=1S/C11H20N2.2ClH/c1-3-8-13(9-4-2)11-6-5-7-12-10-11;;/h3-4,11-12H,1-2,5-10H2;2*1H
SMILES: C=CCN(CC=C)C1CCCNC1.Cl.Cl
Molecular Formula: C11H22Cl2N2
Molecular Weight: 253.21 g/mol

N,N-Diallyl-3-piperidinamine dihydrochloride

CAS No.: 1220017-17-3

Cat. No.: VC2832571

Molecular Formula: C11H22Cl2N2

Molecular Weight: 253.21 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diallyl-3-piperidinamine dihydrochloride - 1220017-17-3

Specification

CAS No. 1220017-17-3
Molecular Formula C11H22Cl2N2
Molecular Weight 253.21 g/mol
IUPAC Name N,N-bis(prop-2-enyl)piperidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C11H20N2.2ClH/c1-3-8-13(9-4-2)11-6-5-7-12-10-11;;/h3-4,11-12H,1-2,5-10H2;2*1H
Standard InChI Key SLCJWLMKFLDRNE-UHFFFAOYSA-N
SMILES C=CCN(CC=C)C1CCCNC1.Cl.Cl
Canonical SMILES C=CCN(CC=C)C1CCCNC1.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

N,N-Diallyl-3-piperidinamine dihydrochloride is a piperidine derivative with diallyl groups attached to the nitrogen atom at the 3-position of the piperidine ring. The compound is presented as a dihydrochloride salt, which enhances its stability and solubility in polar solvents.

Basic Chemical Information

ParameterInformation
IUPAC NameN,N-bis(prop-2-enyl)piperidin-3-amine;dihydrochloride
Catalog Number0099DL (AK Scientific)
Chemical FormulaC11H20N2·2HCl
Molecular WeightApproximately 253 g/mol
Chemical ClassPiperidine derivative
Salt FormDihydrochloride

The compound contains a six-membered piperidine ring with a secondary amine at the 3-position. This amine is substituted with two allyl groups (prop-2-enyl), creating a tertiary amine structure. The dihydrochloride salt formation occurs at the nitrogen atoms in the structure, providing greater stability for research and storage purposes .

Structural Comparison with Related Compounds

N,N-Diallyl-3-piperidinamine dihydrochloride differs from its positional isomer N,N-Diallyl-4-piperidinamine dihydrochloride primarily in the position of the diallylamine group on the piperidine ring. While the compound in focus has this group at position 3, the related compound has it at position 4. This positional difference can significantly affect the compound's reactivity, biological activity, and application potential.

Physical and Chemical Properties

Physical State and Appearance

N,N-Diallyl-3-piperidinamine dihydrochloride typically appears as a solid at room temperature. As a dihydrochloride salt, it generally exhibits a crystalline form, which is characteristic of many amine hydrochloride salts.

Solubility Profile

The compound demonstrates solubility characteristics typical of amine hydrochloride salts. The dihydrochloride salt formation enhances its solubility in polar solvents including:

Solvent TypeExpected Solubility
WaterGood to excellent
Alcohols (methanol, ethanol)Good
DMSOGood
DMFGood
ChloroformLimited
Diethyl etherPoor
HexanePoor

Stability Considerations

  • Oxidation

  • Hydrolysis in strongly basic conditions

  • Degradation under extended exposure to heat or light

ClassificationCategory
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3 (Respiratory system)

The compound is associated with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation .

Precautionary Measures

For safe handling, the following precautionary measures are recommended:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a poison center or doctor if you feel unwell.

  • P321: Specific treatment (see supplemental first aid instructions on the label).

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant .

Research AreaPotential Application
Medicinal ChemistryBuilding block for drug candidate synthesis
Enzyme Inhibition StudiesPotential scaffold for enzyme inhibitor development
Structure-Activity Relationship StudiesModel compound for understanding binding interactions
NeuropharmacologyRelated piperidine derivatives show neurological activity

Given that piperidine derivatives are known to interact with various biological systems, particularly neurotransmitter systems, N,N-Diallyl-3-piperidinamine dihydrochloride could potentially serve as a starting point for developing compounds with neurological applications .

Comparison with Peptide-Based Research

Research on related 3-aminopiperidine compounds has demonstrated potential applications in peptide-based drug development. For example, 3-aminopiperidine moieties have been incorporated into peptide analogues as replacements for glycine residues in inhibitors targeting bacterial IgG degrading enzymes. These piperidine-containing peptide analogues introduce rigidity into the peptide backbone while maintaining flexibility through the chair conformations of the six-membered ring .

Synthetic Approaches

ReagentRatioConditionsNotes
Lithium aluminum hydride1.5-2.0 equivalents25-35°C initial mixingReducing agent
TetrahydrofuranSolvent55-70°C heatingReaction solvent
HClExcessRoom temperatureSalt formation

This method could potentially be adapted for the synthesis of N,N-Diallyl-3-piperidinamine dihydrochloride by incorporating a diallylation step either before or after the reduction process .

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